molecular formula C19H14Cl2N2O B3008239 2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-22-7

2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No.: B3008239
CAS No.: 478042-22-7
M. Wt: 357.23
InChI Key: SZXDMWYXWVPTMI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is an organic compound that belongs to the class of cinnolines This compound is characterized by the presence of a dichlorobenzyl group attached to a dihydrobenzo[h]cinnolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride and 5,6-dihydrobenzo[h]cinnolin-3(2H)-one.

    Reaction Conditions: The reaction between 2,4-dichlorobenzyl chloride and 5,6-dihydrobenzo[h]cinnolin-3(2H)-one is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]quinolin-3(2H)-one
  • 2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]isoquinolin-3(2H)-one

Uniqueness

2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O/c20-15-8-7-14(17(21)10-15)11-23-18(24)9-13-6-5-12-3-1-2-4-16(12)19(13)22-23/h1-4,7-10H,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXDMWYXWVPTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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